1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine
Overview
Description
The compound is an amine derivative, specifically a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the dimethylaminoethyl group suggests that this compound might have interesting chemical properties, such as basicity and potential reactivity with acids .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) .Chemical Reactions Analysis
The compound, due to the presence of the amine group, might undergo reactions typical for amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amine group in this case) might make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Pharmaceutical Applications
1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine is involved in the synthesis of various compounds with potential pharmaceutical applications. One study reported the synthesis of 3,5-diphenyl-1H-pyrazole derivatives, including N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, which demonstrated notable local anesthetic, analgesic, and in vitro platelet antiaggregating activities (Bruno et al., 1994).
Cytotoxic Activity in Cancer Research
The compound is also part of the synthesis process for molecules with cytotoxic properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using 4-dimethylaminomethylene derivatives, showed potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells (Deady et al., 2003).
Applications in Chemical Synthesis
The compound plays a crucial role in the synthesis of various heterocyclic compounds. A study detailed the synthesis and transformations of compounds derived from ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-l-phenyl-1H-pyrazol-3-yl)propenoate, showcasing the versatility of this compound in producing a range of chemical structures (Stanovnik et al., 2005).
Material Science and Environmental Monitoring
In the field of material science, the compound has been used in the development of novel fluorescent probes. For example, probes based on the 1,2,5-triphenylpyrrole core containing tertiary amine moieties, including 2-(dimethylamino)ethyl derivatives, were developed for the quantitative detection of low levels of carbon dioxide, showing potential applications in environmental monitoring and biological studies (Wang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-10(2)3-4-11-6-7(8)5-9-11/h5-6H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAAGLMJYOHBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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